molecular formula C9H14O2 B14682506 Nona-3,8-dienoic acid CAS No. 39200-19-6

Nona-3,8-dienoic acid

Cat. No.: B14682506
CAS No.: 39200-19-6
M. Wt: 154.21 g/mol
InChI Key: MYRHKQMPDBLATK-UHFFFAOYSA-N
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Description

Nona-3,8-dienoic acid is an organic compound with the molecular formula C₉H₁₄O₂. It is a type of fatty acid characterized by the presence of two double bonds located at the 3rd and 8th positions of the nonanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nona-3,8-dienoic acid can be achieved through various methods. One common approach involves the use of conjugated dienes and trienes in food and biological samples. The sodium methoxide/methanol (NaOCH₃/MeOH) method and the tetramethylguanidine/methanol (TMG/MeOH) method are efficient in preventing artificial isomerization and the generation of byproducts .

Industrial Production Methods

Industrial production of this compound typically involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling.

Chemical Reactions Analysis

Types of Reactions

Nona-3,8-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Nona-3,8-dienoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nona-3,8-dienoic acid is unique due to the presence of two double bonds at specific positions (3rd and 8th) in the nonanoic acid chain. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

39200-19-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

nona-3,8-dienoic acid

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2,6-7H,1,3-5,8H2,(H,10,11)

InChI Key

MYRHKQMPDBLATK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCC(=O)O

Origin of Product

United States

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